N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide
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Overview
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is a synthetic organic compound that features a benzamide core substituted with an iodinated benzene ring and a hydroxy-methyloxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodinated benzene ring can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a typical reducing agent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide involves its interaction with molecular targets in biological systems. The hydroxy-methyloxolane moiety may facilitate binding to specific enzymes or receptors, while the iodinated benzene ring can enhance the compound’s affinity and specificity. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A related compound used as a solvent in green chemistry applications.
3-Substituted-3-hydroxy-2-oxindoles: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-methyloxolane and iodinated benzene moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3/c1-9-13(17,6-7-18-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNJGGWWOGMANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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